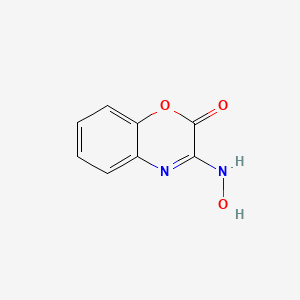

2H-1,4-苯并恶嗪-2,3(4H)-二酮 3-肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one (HIDBO) is an important heterocyclic compound that has been studied extensively in recent years due to its potential applications in both synthetic and biological chemistry. HIDBO is a five-membered ring system containing three nitrogen atoms, one oxygen atom, and one carbon atom. It is a versatile and useful intermediate in organic synthesis, and has been used in a variety of applications ranging from the synthesis of pharmaceuticals to the development of new materials. HIDBO has also been studied for its biological properties, with research indicating that it has potential applications in the treatment of certain diseases.

科学研究应用

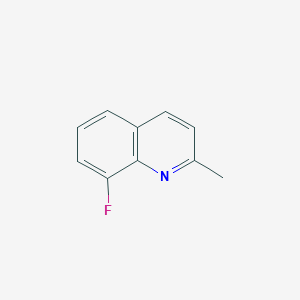

可见光加速胺化

该化合物已用于在无金属和光催化剂条件下,使用二烷基偶氮二甲酸酯对喹喔啉-2-酮和苯并[1,4]恶嗪-2-酮进行可见光加速胺化 . 该方案具有非常温和的反应条件,用于合成具有良好到高产率的胺基喹喔啉和苯并恶嗪衍生物 .

抗癌剂

一些新型的 7-溴-2H-苯并[b][1,4]恶嗪-3(4H)-酮连接的异恶唑杂化物已被合成并测试了其对四种人类癌细胞系(包括 HeLa、MCF-7、A549 和 PC3)的体外抗癌活性 . 与标准药物依托泊苷相比,三种化合物表现出显着的抗癌活性 .

区域选择性卤化

使用廉价且易获得的 N-卤代琥珀酰亚胺,已证明了微波辅助的钯催化 3-苯基-2H-苯并[b][1,4]恶嗪-2-酮的区域选择性卤化 . 该反应利用杂环中存在的氮原子作为导向基团 .

氨基酸的羟基化

该化合物还与氨基酸的羟基化有关,羟基化是 C-H 键功能化反应中最常见的反应之一 . 羟基氨基酸 (HAA) 在化学和制药行业中具有独特的价值,具有抗病毒、抗真菌、抗菌和抗癌特性 .

属性

IUPAC Name |

3-(hydroxyamino)-1,4-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOBWALLLLBKRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)O2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470703 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

903891-95-2 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。